molecular formula C24H28O4SSi B156721 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide CAS No. 127486-99-1

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide

Cat. No. B156721
M. Wt: 440.6 g/mol
InChI Key: RPMKJJTXIMDQTB-XPWALMASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide, also known as BTO, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. BTO is a member of the benzo(b)thiophene family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB, activation of Nrf2, and modulation of the PI3K/Akt/mTOR signaling pathway. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been shown to inhibit the activity of COX-2 and reduce the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance antioxidant defense, and improve mitochondrial function. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been found to have a protective effect on the cardiovascular system and can reduce the risk of atherosclerosis.

Advantages And Limitations For Lab Experiments

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is also highly soluble in organic solvents, making it easy to work with. However, 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has some limitations. It is relatively expensive, and its mechanism of action is not fully understood, which can make it challenging to design experiments.

Future Directions

There are several future directions for the study of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of research is the development of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide analogs with improved pharmacological properties. Another area of research is the investigation of the role of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide and its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can improve cognitive function. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has several advantages for lab experiments, but its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in the field of medicine.

Synthesis Methods

The synthesis of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2-mercaptobenzoic acid with tert-butyl diphenylsilyl chloride, followed by cyclization with acetic anhydride and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been found to have neuroprotective effects and can improve cognitive function.

properties

CAS RN

127486-99-1

Product Name

3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide

Molecular Formula

C24H28O4SSi

Molecular Weight

440.6 g/mol

IUPAC Name

(3R,3aR,7aR)-3-[tert-butyl(diphenyl)silyl]oxy-1,1-dioxo-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one

InChI

InChI=1S/C24H28O4SSi/c1-24(2,3)30(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-22-17-29(26,27)23-15-14-18(25)16-21(22)23/h4-15,21-23H,16-17H2,1-3H3/t21-,22+,23-/m1/s1

InChI Key

RPMKJJTXIMDQTB-XPWALMASSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CS(=O)(=O)[C@H]4[C@@H]3CC(=O)C=C4

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4

Other CAS RN

127486-99-1

synonyms

3-BSTBTD
3-tert-butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.